molecular formula C14H13ClO B14513527 Benzene, 1-[(4-chlorophenyl)methyl]-2-methoxy- CAS No. 62706-94-9

Benzene, 1-[(4-chlorophenyl)methyl]-2-methoxy-

Katalognummer: B14513527
CAS-Nummer: 62706-94-9
Molekulargewicht: 232.70 g/mol
InChI-Schlüssel: VHIOEWAGJIJCTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1-[(4-chlorophenyl)methyl]-2-methoxy- is an organic compound with a complex aromatic structure It is characterized by a benzene ring substituted with a 4-chlorophenylmethyl group and a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-[(4-chlorophenyl)methyl]-2-methoxy- typically involves the reaction of 4-chlorobenzyl chloride with methoxybenzene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Benzene, 1-[(4-chlorophenyl)methyl]-2-methoxy- may involve more advanced techniques such as catalytic processes. These methods ensure higher yields and purity of the compound. The use of catalysts like palladium or nickel can enhance the efficiency of the reaction, making it more suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, 1-[(4-chlorophenyl)methyl]-2-methoxy- undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the chlorophenylmethyl group.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products

    Substitution: Products include halogenated or nitrated derivatives.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include dechlorinated or hydrogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Benzene, 1-[(4-chlorophenyl)methyl]-2-methoxy- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzene, 1-[(4-chlorophenyl)methyl]-2-methoxy- involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzene, 1-chloro-4-(chlorophenylmethyl)
  • Benzene, 1-(chloromethyl)-4-methyl
  • Benzene, 1-chloro-4-methyl

Uniqueness

Benzene, 1-[(4-chlorophenyl)methyl]-2-methoxy- is unique due to the presence of both a 4-chlorophenylmethyl group and a methoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

62706-94-9

Molekularformel

C14H13ClO

Molekulargewicht

232.70 g/mol

IUPAC-Name

1-chloro-4-[(2-methoxyphenyl)methyl]benzene

InChI

InChI=1S/C14H13ClO/c1-16-14-5-3-2-4-12(14)10-11-6-8-13(15)9-7-11/h2-9H,10H2,1H3

InChI-Schlüssel

VHIOEWAGJIJCTL-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1CC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.